Tolufazepam

描述

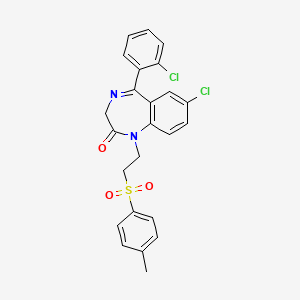

Structure

3D Structure

属性

CAS 编号 |

86273-92-9 |

|---|---|

分子式 |

C24H20Cl2N2O3S |

分子量 |

487.4 g/mol |

IUPAC 名称 |

7-chloro-5-(2-chlorophenyl)-1-[2-(4-methylphenyl)sulfonylethyl]-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C24H20Cl2N2O3S/c1-16-6-9-18(10-7-16)32(30,31)13-12-28-22-11-8-17(25)14-20(22)24(27-15-23(28)29)19-4-2-3-5-21(19)26/h2-11,14H,12-13,15H2,1H3 |

InChI 键 |

FFZOBTGTWSRRMB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |

其他CAS编号 |

86273-92-9 |

产品来源 |

United States |

Preclinical Pharmacological Mechanisms of Tolufazepam Action

Tolufazepam's primary mechanism of action involves its interaction with GABAA receptors, which are the main inhibitory neurotransmitter receptors in the brain. meduniwien.ac.at These receptors are ligand-gated ion channels that, when activated by GABA, allow chloride ions to enter the neuron, leading to hyperpolarization and a decrease in the neuron's excitability. wikipedia.org

GABAA Receptor Benzodiazepine (B76468) Binding Site Interactions

This compound, like other benzodiazepines, does not bind to the same site as GABA (the orthosteric site). nih.govmdpi.com Instead, it binds to a specific allosteric site known as the benzodiazepine (BZD) binding site, located at the interface between the α and γ subunits of the GABAA receptor. wikipedia.orgwikipedia.org This binding is a hallmark of classical benzodiazepines and is crucial for their pharmacological effects. plos.org The interaction of ligands at this site modulates the receptor's response to GABA. researchgate.net

Allosteric Modulation of GABAA Receptor Function by this compound

By binding to the benzodiazepine site, this compound acts as a positive allosteric modulator of the GABAA receptor. wikipedia.org This means it enhances the effect of GABA without directly activating the receptor itself. wikipedia.orgpharmgkb.org The presence of this compound increases the affinity of GABA for its binding site, leading to a more frequent opening of the chloride ion channel. wikipedia.orgnih.gov This potentiation of GABA's inhibitory action is the fundamental mechanism underlying the pharmacological effects of benzodiazepines. wikipedia.org

Subunit Selectivity of this compound Binding (e.g., α1β3 containing receptor subtype)

GABAA receptors are pentameric structures composed of various subunit isoforms (e.g., α, β, γ). guidetopharmacology.org The specific combination of these subunits determines the pharmacological properties of the receptor. meduniwien.ac.at Classical benzodiazepines like diazepam interact with GABAA receptors containing α1, α2, α3, or α5 subunits in combination with β and γ2 subunits. plos.org

Research into compounds with selectivity for specific α subunits is driven by the hypothesis that different subunits mediate distinct pharmacological effects. plos.org For instance, it is suggested that α2- and/or α3-containing receptors are primarily responsible for anxiolytic effects, while α1-containing receptors are linked to sedative effects. wikipedia.orgnih.gov Studies on various benzodiazepine derivatives have explored their binding affinities for different receptor subtypes, such as those containing α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2. nih.gov Some compounds have demonstrated preferential binding to certain subtypes, highlighting the potential for developing drugs with more targeted effects. nih.govnih.gov The specific binding profile of this compound across the full range of GABAA receptor subtypes containing different α and β subunits requires further detailed investigation.

Neurobiological Impact of this compound Receptor Engagement in Animal Models

The engagement of GABAA receptors by this compound in preclinical animal models has been shown to result in distinct behavioral effects, namely anticonvulsant and anxiolytic activities. researchgate.net

Anticonvulsant Activity in Animal Models

This compound has demonstrated anticonvulsant properties in various animal models of seizures. researchgate.net The enhancement of GABAergic inhibition is a well-established mechanism for controlling seizures, as it dampens excessive neuronal firing. cas.cz Preclinical studies often utilize models such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ)-induced seizure test to evaluate the anticonvulsant efficacy of new compounds. mdpi.com The ability of a compound to prevent or delay the onset of seizures in these models is indicative of its potential as an anticonvulsant agent. cas.cz The anticonvulsant effects of benzodiazepines are a cornerstone of their clinical utility in managing seizure disorders. infogalactic.com

Anxiolytic Activity in Animal Models

In addition to its anticonvulsant effects, this compound has shown anxiolytic (anxiety-reducing) activity in animal models. researchgate.netonelook.com These models are designed to elicit anxiety-like behaviors in animals, which can then be measured to assess the efficacy of anxiolytic drugs. scielo.br Common models include the elevated plus-maze, the light-dark box test, and the defensive burying paradigm. scielo.brnih.govd-nb.info In these tests, anxiolytic compounds typically increase exploratory behaviors in aversive environments. d-nb.info The anxiolytic effects of benzodiazepines are attributed to their modulation of GABAA receptors in brain regions associated with fear and anxiety, such as the amygdala and hippocampus. nih.gov

Table 1: Summary of Preclinical Findings for this compound

| Pharmacological Action | Receptor/Site | Mechanism | Observed Effect in Animal Models |

|---|---|---|---|

| Binding | GABAA Receptor Benzodiazepine Site | Ligand for the allosteric BZD site. wikipedia.orgresearchgate.net | - |

| Modulation | GABAA Receptor | Positive allosteric modulator, enhances GABA affinity. wikipedia.orgpharmgkb.org | - |

| Neurobiological Impact | Central Nervous System | Potentiation of GABAergic inhibition. | Anticonvulsant Activity. researchgate.net |

| Neurobiological Impact | Central Nervous System | Potentiation of GABAergic inhibition. | Anxiolytic Activity. researchgate.netonelook.com |

Structure Activity Relationship Sar and Structural Biology of Tolufazepam

Conformational Analysis of Tolufazepam and Benzodiazepine (B76468) Core Structures

The spatial arrangement of atoms in a benzodiazepine molecule, known as its conformation, dictates how it fits into the binding site of its receptor, the GABA-A receptor. nih.govwikipedia.org This fit, in turn, influences the drug's affinity and efficacy.

Electronic Properties and Their Role in Activity

The electronic properties of a benzodiazepine molecule, such as the distribution of electron density, play a significant role in its activity. Electron-withdrawing groups at specific positions on the benzodiazepine scaffold can enhance activity. researchgate.net For example, an electron-attracting substituent at the 7th position of the ring A is known to enforce activity. mespharmacy.orgegpat.com Furthermore, a proton-accepting group, like the carbonyl oxygen at the 2-position of ring B, is considered necessary for the interaction with a histidine residue in the receptor, which acts as a proton donor, thereby aiding in ligand binding. mespharmacy.org Computational studies have suggested that interactions with three cationic receptor sites are required for high-affinity analogues, with these interactions being influenced by electron-withdrawing groups at C7, the C2=O1 group, and the imine nitrogen N4. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.orgresearchgate.net This method is invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a specific biological response. ucl.ac.uk

Development and Validation of QSAR Models

QSAR models are developed using a "training set" of compounds with known biological activities. ucl.ac.uk For benzodiazepines, this typically involves correlating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) with their binding affinity to the GABA-A receptor. ucl.ac.uk A variety of statistical methods, such as Partial Least Squares (PLS) analysis, are employed to build these models. oup.com

The robustness and predictive power of a QSAR model are assessed through rigorous validation processes. Internal validation techniques, like leave-one-out cross-validation (LOO-CV), are used to check the internal consistency of the model. oup.comnih.gov External validation, where the model is used to predict the activity of a separate "test set" of compounds not used in model development, is crucial for evaluating its real-world predictive ability. nih.gov A good QSAR model will have high correlation coefficients (r²) for both the training and test sets. nih.govnih.gov For instance, one study on newly emerging benzodiazepines developed a QSAR model with an r² value of 0.90 for the training set and 0.86 for the test set, indicating a strong predictive capacity. ucl.ac.uknih.gov

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Coefficient of determination) | Measures the goodness of fit of the model to the training set data. nih.gov | > 0.6 nih.gov |

| q² or xr² (Cross-validated r²) | Measures the robustness and internal predictive ability of the model. nih.govresearchgate.net | > 0.6 nih.gov |

| r² (test set) | Measures the predictive power of the model on an external set of data. nih.gov | > 0.5 nih.gov |

Prediction of Biological Activity from Molecular Descriptors

Once a QSAR model is validated, it can be used to predict the biological activity of new or unclassified benzodiazepine analogues. researchgate.net This is achieved by calculating the same molecular descriptors for the new compounds and inputting them into the QSAR equation. nih.gov These descriptors can be categorized as 2D or 3D. While 2D descriptors are derived from the two-dimensional representation of a molecule, 3D descriptors take into account the spatial arrangement of the atoms, which can be crucial for accurately predicting activity. nih.gov

Key molecular descriptors that have been found to be influential in predicting the GABA-A receptor binding of benzodiazepines include:

Hydrogen-bond acceptors: The presence and positioning of two hydrogen-bond acceptors are critical. ucl.ac.uknih.gov

Aromatic rings: The model often includes two aromatic rings. ucl.ac.uknih.gov

Hydrophobic groups: A hydrophobic group is another important feature. ucl.ac.uknih.gov

Hydrophobic van der Waals surface area (Q_VSA_HYD): This descriptor reflects the hydrophobic characteristics of a molecule. researchgate.net

Quantum chemical descriptors: Properties like HOMO energy (εHOMO) and LUMO energy (εLUMO) can be reliable predictors of activity. asianpubs.org

By analyzing the contribution of these descriptors, researchers can gain insights into the structural requirements for potent benzodiazepine activity. For example, some models suggest that replacing the pendant phenyl moiety with a five-membered ring could potentially increase biological activity. researchgate.net This predictive capability allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and further testing. researchgate.net

Molecular Docking and Computational Simulations of this compound-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., the GABA-A receptor) to form a stable complex. ajol.infocerradopub.com.br It is a powerful tool for understanding the molecular basis of drug-receptor interactions.

Docking simulations place the ligand into the binding site of the receptor and calculate a "docking score," which estimates the binding affinity. cerradopub.com.brresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. ajol.info These simulations can reveal crucial details about the binding mode, such as the specific amino acid residues in the receptor that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). cerradopub.com.br For example, docking studies have shown that diazepam binds within the benzodiazepine allosteric binding pocket of the GABA-A receptor, which is formed by the α1 and γ2 subunits. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-receptor complex over time. zib.denih.gov MD simulations provide a more dynamic picture of the interaction, allowing researchers to observe conformational changes in both the ligand and the receptor upon binding. zib.denih.gov These simulations can help to refine the binding poses predicted by docking and provide insights into the stability of the complex. medicine.dp.ua For example, MD simulations can show how the binding of a ligand like propoxazepam can stabilize the protein structure of its target. medicine.dp.ua

Identification of Key Binding Interactions and Residues

Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA-A receptor, located at the interface between the α and γ subunits (typically α+/γ2−). nih.govbiorxiv.org This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. researchgate.netwum.edu.pl While direct structural studies on this compound's binding are not available, extensive research on classical benzodiazepines provides a robust model for its interactions.

Early SAR studies established that the seven-membered diazepine (B8756704) ring is essential for affinity towards the benzodiazepine binding site. academicjournals.org The binding pocket accommodates the BZD molecule through a series of interactions. It is believed that the fused benzene (B151609) ring (Ring A) of the benzodiazepine scaffold participates in pi-pi stacking interactions with aromatic amino acid residues within the receptor. mespharmacy.org Computational docking studies on various BZD analogues have identified key amino acid residues involved in binding, though the exact orientation, or "binding mode," can differ between BZD chemotypes. nih.govcerradopub.com.br For instance, some models predict that different isomers (R and S) of a BZD might interact differently with residues in the flexible loop C or the more rigid segment G of the γ2 subunit, leading to variations in binding affinity. nih.gov The stabilization of the ligand-receptor complex also involves interactions with electronegative atoms and C-H groups. mdpi.com

Ligand Sensitivity to Functional Group Additions on the Benzodiazepine Scaffold

The benzodiazepine scaffold is notably sensitive to the addition of various functional groups. researchgate.netnih.gov Even minor chemical modifications can significantly alter a compound's binding affinity for specific GABA-A receptor subtypes, its potency, and its pharmacokinetic profile. nih.govub.edu This sensitivity allows for the fine-tuning of the pharmacological effects, aiming to enhance desired properties while minimizing others. chemisgroup.us The regions of the receptor to which these ligands bind appear particularly sensitive to small functional group additions, a principle that has guided the development of numerous benzodiazepine derivatives. researchgate.netnih.gov

Influence of Substituents on this compound's Pharmacological Profile

The specific substituents on this compound's core structure—7-chloro-5-(2-chlorophenyl)-1-[2-(4-methylphenyl)sulfonylethyl]-1H-benzo[e] researchgate.netchemisgroup.usdiazepin-2(3H)-one—are critical determinants of its activity. wikipedia.orgontosight.ai These can be analyzed by considering modifications on the diazepine and benzene rings based on general SAR principles for the 1,4-benzodiazepine (B1214927) class. scribd.com

Alterations on the Benzene Ring

This compound features two key aromatic rings: the fused benzene ring (Ring A) and a phenyl substituent at position 5 (Ring C). Modifications to both rings are crucial for activity. scribd.com

Ring A (Fused Benzene Ring): The nature and position of substituents on this ring profoundly impact activity. This compound has a chlorine atom at position 7. An electron-withdrawing group at this position is a critical requirement for high agonistic activity. nih.govgpatindia.com The potency generally follows the order of the substituent's electron-withdrawing strength. slideshare.net Conversely, substitutions at positions 6, 8, or 9 with electronegative groups tend to decrease anxiolytic activity. gpatindia.com

| Ring A (Position 7) Substituent | Effect on Activity |

| Electron-Withdrawing (e.g., -Cl, -NO₂, -CF₃) | Increases activity. scribd.comgpatindia.com |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases activity. scribd.com |

| Hydrogen (unsubstituted) | Low activity. |

Ring C (5-Phenyl Ring): While a phenyl group at position 5 is not strictly required for in vitro binding, it promotes in vivo efficacy. scribd.com this compound has a 2-chlorophenyl group at this position. The addition of an electron-withdrawing substituent, such as fluorine or chlorine, in the ortho (2') or di-ortho (2', 6') positions of this phenyl ring generally increases activity. scribd.com Substitution at the para (4') position, however, tends to decrease agonist activity. gpatindia.com

| Ring C (5-Phenyl) Substituent | Position | Effect on Activity |

| Electron-Withdrawing (e.g., -Cl, -F) | Ortho (2') | Increases activity. scribd.com |

| Electron-Withdrawing (e.g., -Cl, -F) | Di-ortho (2', 6') | Increases activity. scribd.com |

| Any Substituent | Para (4') | Decreases activity. gpatindia.com |

Metabolic Pathways of Tolufazepam in Non Human Biological Systems

Identification of Primary Metabolic Transformations (e.g., Oxidation, Hydroxylation, N-Dealkylation) in Analogues

The metabolism of benzodiazepines is a multi-step process designed to convert the lipophilic parent drug into more water-soluble compounds for easier excretion. The principal biotransformation pathways for benzodiazepine (B76468) analogues in animal models include oxidation, hydroxylation, and N-dealkylation. clinpgx.orgresearchgate.net

N-Dealkylation: This is a common initial step for benzodiazepines containing an N-alkyl group. The process involves the removal of the alkyl group from the nitrogen atom at the N1 position of the diazepine (B8756704) ring. nih.govnih.gov For instance, in the metabolism of diazepam, N-demethylation leads to the formation of its major active metabolite, nordiazepam. researchgate.netnih.gov This reaction is a form of oxidation catalyzed by hepatic microsomal enzymes. clinpgx.org Studies in rats, mice, and monkeys have demonstrated the in vivo conversion of N-alkylaminobenzophenones into their corresponding benzodiazepines through N-dealkylation and subsequent ring closure. nih.gov

Hydroxylation: This oxidative reaction typically involves the introduction of a hydroxyl (-OH) group onto the molecule, most commonly at the C3 position of the diazepine ring. This process often results in pharmacologically active metabolites. clinpgx.orgnih.gov For example, diazepam can be hydroxylated to form temazepam. researchgate.net Similarly, desmethyldiazepam undergoes hydroxylation to yield oxazepam. nih.gov Studies using liver microsomes from rats and mice have confirmed the enzymatic hydroxylation of various benzodiazepines. nih.gov The stereoselectivity of C3-hydroxylation has been observed in human liver microsomes for prazepam and halazepam, resulting in products enriched in the 3R-enantiomer. nih.gov

Oxidation: Aromatic hydroxylation is another oxidative pathway. In some animal models, benzodiazepines can be hydroxylated on the phenyl ring. For example, studies in Wistar rats have shown that diazepam can undergo p-hydroxylation (hydroxylation at the para position of the C5-phenyl substituent). nih.gov The oxidative metabolism of oxazepam in rat and mouse microsomes has also been examined, leading to various oxidative products. nih.gov

These primary transformations often occur in parallel, leading to a variety of metabolites. For example, diazepam can be both N-demethylated to nordiazepam and 3-hydroxylated to temazepam. These primary metabolites can then undergo further biotransformation; for instance, both nordiazepam and temazepam can be converted to oxazepam. researchgate.net

Table 1: Primary Metabolic Transformations of Diazepam in Animal Models

| Transformation | Parent Compound | Resulting Metabolite | Description |

|---|---|---|---|

| N-Dealkylation | Diazepam | Nordiazepam | Removal of the methyl group from the N1 position. |

| Hydroxylation | Diazepam | Temazepam | Addition of a hydroxyl group at the C3 position. |

| Hydroxylation | Nordiazepam | Oxazepam | Addition of a hydroxyl group at the C3 position. |

| N-Dealkylation | Temazepam | Oxazepam | Removal of the methyl group from the N1 position. |

| Aromatic Hydroxylation | Diazepam | p-hydroxydiazepam | Addition of a hydroxyl group to the phenyl ring (observed in rats). nih.gov |

Role of Specific Enzyme Systems in Non-Human Metabolism

The metabolic transformations of benzodiazepines are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing proteins located mainly in the endoplasmic reticulum of liver cells. clinpgx.orgresearchgate.netnih.gov Different CYP isoforms exhibit varying specificities for different benzodiazepines and metabolic reactions. clinpgx.orgnih.gov

In animal models, specific CYP families, particularly CYP2C and CYP3A, are instrumental in benzodiazepine metabolism. clinpgx.org

CYP3A Subfamily: This is one of the most significant enzyme groups for benzodiazepine metabolism. Studies in horses using diazepam as a model compound demonstrated that CYP3A is the main enzyme responsible for its metabolism, particularly for the formation of temazepam. nih.govmadbarn.com In vitro studies with equine CYP3A isoforms (CYP3A94, CYP3A96, CYP3A89) confirmed their importance in this transformation. nih.gov The canine ortholog of human CYP3A4, CYP3A12, is also involved in drug metabolism. researchgate.net

CYP2C Subfamily: Members of this family are also crucial. The canine ortholog of human CYP2C9, known as CYP2C21, has been identified. researchgate.net In rats, polymorphisms in diazepam metabolism have been linked to the activity of p-hydroxylation, with studies pointing to the involvement of the CYP2D subfamily. nih.govnih.gov Specifically, a deficiency in the CYP2D3 protein was found to be responsible for inter- and intrastrain differences in diazepam p-hydroxylation among various rat strains. nih.gov

Other Enzymes: Following Phase I reactions (oxidation, etc.), the resulting metabolites are often conjugated with glucuronic acid in a Phase II reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and renders the metabolites more water-soluble for excretion. clinpgx.org

The activity of these enzyme systems can be influenced by other substances. For example, phenobarbital (B1680315) is known to induce CYP450 enzymes in dogs, which can enhance the metabolism of drugs, whereas it does not appear to have the same inductive effect in cats. researchgate.net

Excretion Pathways of Tolufazepam and its Metabolites in Non-Human Organisms

Following metabolic conversion into more hydrophilic compounds, this compound and its metabolites are eliminated from the body. The primary route of excretion for benzodiazepine metabolites in most non-human species is through the kidneys into the urine. clinpgx.orgfda.gov

However, the preferred excretion pathway can vary significantly between species, often influenced by the extent of biliary excretion.

Urinary Excretion: In dogs and miniature swine, the urinary route is the predominant pathway for the elimination of lorazepam and its metabolites. nih.gov

Fecal Excretion: In contrast, the rat eliminates the bulk of lorazepam-related material in the feces. nih.gov This is a direct consequence of significant biliary excretion, where metabolites are secreted into the bile, enter the gastrointestinal tract, and are then eliminated with feces. nih.gov

The final metabolites excreted are typically inactive glucuronide conjugates. For example, alprazolam and its metabolites are primarily excreted in the urine. fda.gov The inactive metabolite lorazepam glucuronide is the major form excreted in most species studied, with the notable exception of the rat. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 3-OH-phenazepam |

| 4'-hydroxyoxazepam |

| 4-hydroxyalprazolam |

| Alprazolam |

| Bromazepam |

| Carbamazepine |

| Desmethyldiazepam |

| Dexamethasone |

| Diazepam |

| Halazepam |

| Lorazepam |

| N-desalkylprazepam |

| Nefazodone |

| Nimetazepam |

| Nitrazepam |

| Nordiazepam |

| Oxazepam |

| Oxazepam-dihydrodiol |

| p-hydroxydiazepam |

| Phenazepam |

| Phenobarbital |

| Phenytoin |

| Prazepam |

| Rifampin |

| Temazepam |

| Theophylline |

| Tofisopam |

| This compound |

Analytical Methodologies for Tolufazepam Research

Chromatographic Techniques for Separation and Quantification of Tolufazepam and its Metabolites

Chromatographic methods are central to the analysis of this compound, providing the necessary separation from other compounds and matrix components, which is a prerequisite for accurate quantification. mdpi.com These techniques exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of benzodiazepines like this compound. nih.gov Its primary advantage over gas chromatography is the ability to analyze thermally labile compounds without the need for derivatization, as HPLC does not expose the molecules to high temperatures that could cause degradation. nih.govnih.gov This makes it a robust and reliable method for a wide range of pharmaceutical compounds. medipol.edu.tr

In typical HPLC applications for benzodiazepines, a simple sample preparation step such as liquid-liquid or solid-phase extraction is sufficient. nih.gov While UV-visible detection is commonly used due to its simplicity and cost-effectiveness, coupling HPLC with a diode-array detector (DAD) offers enhanced capabilities for peak identification and purity assessment. medipol.edu.trmdpi.com The separation is often achieved on a C18 reversed-phase column. mdpi.comnih.gov For instance, a method for the simultaneous determination of several benzodiazepines, including lorazepam (a structurally related compound), utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). nih.gov The versatility of HPLC allows for the analysis of this compound in various samples, from pharmaceutical formulations to biological fluids. openaccessjournals.com

A study focused on the simultaneous determination of five benzodiazepines in human plasma highlights the utility of a reversed-phase HPLC (RPLC) method with DAD detection. mdpi.com This method employed a C18 column and a neutral mobile phase, demonstrating the successful separation and quantification of these compounds after a straightforward liquid-liquid extraction. mdpi.com

Table 1: Example HPLC Parameters for Benzodiazepine (B76468) Analysis

| Parameter | Value |

| Column | C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | 15mM phosphate buffer: methanol (50:50 v/v) |

| Flow Rate | 1.4 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | 45°C |

| Note: This table presents example parameters based on a study for the analysis of six benzodiazepines and may be adapted for this compound analysis. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in complex biological matrices such as plasma, urine, or tissues, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. mercodia.comforensicresources.org This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mercodia.comnih.gov The development of electrospray ionization (ESI) has provided a robust interface, making LC-MS/MS a routine technique in many analytical laboratories. nih.gov

LC-MS/MS offers significant advantages for pharmacokinetic studies, enabling the accurate measurement of drug and metabolite concentrations. mercodia.com The use of tandem MS with stable isotope-labeled internal standards allows for highly accurate and precise assays, although method optimization is necessary to minimize ion suppression effects. nih.gov A key benefit of LC-MS/MS is its ability to analyze a broader range of compounds with minimal sample preparation compared to GC-MS. nih.gov

A comparative study of LC-MS/MS and GC-MS for the analysis of five benzodiazepines in urine found that both technologies produced comparable results in terms of accuracy. nih.gov However, LC-MS/MS demonstrated advantages in ease and speed of sample extraction and a shorter run time, making it a suitable and expedient alternative for benzodiazepine testing. nih.gov The high selectivity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), which enhances the specificity of detection in complex mixtures. nih.govresearchgate.net

Table 2: Comparison of LC-MS/MS and GC-MS for Benzodiazepine Analysis in Urine

| Parameter | LC-MS/MS | GC-MS |

| Sample Preparation | Minimal, often protein precipitation | More extensive, may require derivatization |

| Analysis Time | Shorter run time | Longer run time |

| Compound Range | Broader range of compounds | More limited, especially for thermally labile compounds |

| Accuracy | Comparable to GC-MS | Comparable to LC-MS/MS |

| Source: Based on findings from a comparative analysis of five benzodiazepine compounds. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is considered a reference method for the detection and quantification of benzodiazepines. nih.gov This technique is highly valued in forensic sciences for its high sensitivity and specificity in identifying drugs in biological media. nih.gov However, GC-based methods require that the analytes are volatile and thermally stable. mdpi.commdpi.com Since many benzodiazepines are sensitive to high temperatures, a derivatization step is often necessary to convert them into more stable and volatile compounds before analysis. nist.govnyc.gov Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nist.govnyc.gov

The analysis by GC-MS is typically preceded by a sample preparation step, which can be time-consuming. nih.gov Solid-phase extraction (SPE) is a common technique used to clean up the sample and concentrate the analytes. nyc.govnih.gov The use of a triple quadrupole mass spectrometer in GC-MS/MS provides enhanced selectivity through secondary fragmentation in the collision cell. mdpi.com Despite the need for derivatization, GC-MS can provide robust and reproducible results for thermally stable compounds and is less susceptible to matrix effects compared to LC-MS/MS. mdpi.com

Table 3: Typical GC-MS Parameters for Benzodiazepine Analysis

| Parameter | Value |

| Column | VF-5ms capillary column (30 m, 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Oven Temperature Program | 60°C to 270°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Note: This table presents standard parameters from a GC-MS method for benzodiazepine determination. nist.govnih.gov |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification. slideshare.net These methods provide a molecular "fingerprint" based on the interaction of the molecule with electromagnetic radiation. wikipedia.org

Infrared (IR) Spectroscopy in Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify and characterize organic molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. longdom.org The resulting IR spectrum provides a unique fingerprint of the molecule, with specific functional groups giving rise to characteristic absorption bands. wikipedia.org This makes IR spectroscopy a valuable tool for confirming the identity of this compound and for studying its interactions with other substances. mdpi.com

The Attenuated Total Reflectance (ATR) mode of Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for analyzing solid and liquid samples with minimal preparation. frontiersin.org In the context of benzodiazepines, FTIR studies have been used to confirm the compatibility of the drug with various polymers in pharmaceutical formulations, ensuring that no significant molecular interactions have occurred that would alter the drug's structure. researchgate.net The position, intensity, and shape of the absorption bands in the IR spectrum are key characteristics used for identification. frontiersin.org

Table 4: Key IR Absorption Regions for Functional Groups in Benzodiazepines

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (in alcohols, phenols) | 3200-3600 |

| N-H stretch (in amides, amines) | 3100-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (in amides - lactam ring) | 1650-1690 |

| C=N stretch (in diazepine (B8756704) ring) | 1600-1650 |

| C=C stretch (aromatic) | 1450-1600 |

| Note: These are general regions and the exact position of bands for this compound would require experimental data. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound. researchgate.netcdri.res.in It is based on the magnetic properties of certain atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of the molecule. wikipedia.org Both proton (¹H) and carbon-13 (¹³C) NMR are commonly used. researchgate.netwikipedia.org

NMR spectroscopy allows for the unambiguous confirmation of the molecular structure by analyzing chemical shifts, spin-spin coupling, and integration of the signals in the spectrum. libretexts.org Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to determine the connectivity between different atoms in the molecule. cdri.res.in While NMR is a powerful tool, its application to large molecules can be challenging due to the complexity of the spectra. nih.gov However, for small molecules like this compound, NMR provides definitive structural confirmation. researchgate.netnuvisan.com

Radioreceptor Assays for Receptor Binding Affinity Studies

Radioreceptor assays are a fundamental technique used to determine the binding affinity of a compound for a specific receptor. For benzodiazepines like this compound, these assays measure the interaction with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.org The GABA-A receptor, a ligand-gated ion channel, is the primary target for benzodiazepines, which act as positive allosteric modulators, enhancing the inhibitory effect of GABA. wikipedia.orgnih.gov

The methodology is based on the principle of competition between a radiolabeled ligand (a compound known to bind to the receptor) and the unlabeled test compound (the drug being studied, e.g., this compound). nih.gov A common radioligand used for the benzodiazepine site is [³H]flunitrazepam. nih.gov The assay is typically performed using preparations of synaptosomal membranes from animal brains or cell lines engineered to express specific subtypes of the GABA-A receptor. nih.govnih.gov These receptors are composed of different subunits (e.g., α, β, γ), and the specific combination of these subunits (e.g., α1β3γ2, α2β3γ2) influences the binding affinity and pharmacological profile of a ligand. nih.gov

In the assay, a fixed concentration of the radioligand and membrane preparation is incubated with varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand to bind to the receptors. After incubation, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). nih.gov The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor. nih.gov A lower Ki value indicates a higher binding affinity.

While this methodology is standard for characterizing benzodiazepines, specific Ki values for this compound from radioreceptor assays were not available in the reviewed scientific literature. However, to illustrate the data generated from such studies, the table below presents binding affinities for other benzodiazepines at various GABA-A receptor subtypes.

Table 1: Illustrative Binding Affinities (Ki, nM) of Select Benzodiazepines at Human GABA-A Receptor Subtypes This table is for illustrative purposes to demonstrate the output of radioreceptor assays and does not include this compound.

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

| Diazepam-like (3-S) | 16 ± 1 | 14 ± 1 | 20 ± 1 | 24 ± 2 |

| Imidazobenzodiazepine-like (1-S) | 1.0 ± 0.1 | 0.44 ± 0.04 | 0.48 ± 0.04 | 0.18 ± 0.01 |

| Triazolam-like (2-S) | 2.1 ± 0.2 | 0.65 ± 0.05 | 2.0 ± 0.2 | 0.58 ± 0.05 |

Data sourced from studies on chiral benzodiazepine derivatives. nih.gov Values are Ki ± SEM in nM.

In Silico Analytical Methods for this compound and Designer Benzodiazepines

In silico (computer-based) methods are increasingly vital in the study of novel psychoactive substances (NPS), including designer benzodiazepines. herts.ac.uk These computational techniques allow for the rapid identification and preliminary pharmacological assessment of new compounds, providing crucial information before laboratory-based analyses are conducted. herts.ac.uktaylorfrancis.com

The proliferation of designer drugs is closely linked to their sale and discussion on the internet. Automated web crawlers are software tools designed to systematically browse the surface web, including online shops, forums, and social media, to identify emerging NPS. herts.ac.uk One such specialized tool is the NPSfinder®, which navigates the web on a 24/7 basis to map the variety of psychoactive molecules being discussed. herts.ac.uk

This technology works by scanning a predefined list of websites and resources for chemical names, street names, and other identifiers associated with NPS. When a new potential substance is detected, the system can alert researchers, who then verify the finding. herts.ac.uktaylorfrancis.com This approach has proven effective in identifying substances not yet reported by official bodies like the United Nations Office on Drugs and Crime (UNODC) or the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). herts.ac.uk An analysis using NPSfinder® indicated that the number of NPS available online could be significantly higher than officially recorded figures. herts.ac.uktaylorfrancis.com For a compound like this compound, such web crawlers serve as an early warning system, tracking its emergence and prevalence in online markets.

Once a new designer benzodiazepine is identified, computational models can be used to predict its pharmacological properties, such as its binding affinity and biological activity at the GABA-A receptor. herts.ac.uk These methods are essential for preliminary risk assessment. kcl.ac.uk

Two primary computational techniques used are:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity. kcl.ac.uk For designer benzodiazepines, 3D-QSAR models have been developed to predict their activity (expressed as IC₅₀) at the GABA-A receptor. kcl.ac.uk These models are built using a "training set" of known benzodiazepines with experimentally determined activities. The resulting models can then be used to predict the activity of new, uncharacterized compounds. kcl.ac.uk Studies have shown that QSAR models can achieve high predictive accuracy, with some models having a squared correlation coefficient (r²) of 0.98. kcl.ac.uk

Molecular Docking: This technique simulates the binding of a molecule (ligand) to the three-dimensional structure of a target receptor. For benzodiazepines, this involves docking the compound into the known binding site at the interface of the α and γ subunits of a GABA-A receptor model. nih.govherts.ac.uk The simulation calculates a docking score (e.g., in kcal/mol), which estimates the binding affinity. researchgate.net These results can support findings from QSAR analyses and provide insights into the specific molecular interactions between the drug and the receptor. herts.ac.uk

Research using these methods has predicted the biological activity for numerous designer benzodiazepines. The table below shows the predicted biological activity for several compounds, illustrating how these in silico tools can rank new substances by potential potency.

Table 2: Predicted Biological Activity (log 1/c) of Select Designer Benzodiazepines from QSAR Models This table presents predicted values from computational models to illustrate the output of these methods.

| Compound | Predicted Biological Activity (log 1/c) |

| Flubrotizolam | 9.6 |

| Clonazolam | 9.5 |

| Pynazolam | 9.4 |

| Flucotizolam | 9.1 |

| Flunitrazolam | 8.8 |

| Flubromazolam | 8.7 |

Data sourced from in silico studies on designer benzodiazepines. kcl.ac.uk Higher log 1/c values correspond to higher predicted biological activity.

These computational approaches provide a rapid and cost-effective means to flag potentially potent and harmful new benzodiazepines, guiding subsequent analytical testing and informing public health and regulatory agencies. herts.ac.uk

Derivatives and Analogues of Tolufazepam

Design and Synthesis of Novel Tolufazepam Derivatives

The design of novel derivatives of the 1,4-benzodiazepine (B1214927) scaffold, to which this compound belongs, is a strategic process aimed at optimizing therapeutic properties. The synthesis of these new chemical entities often involves multi-step processes starting from foundational chemical structures.

Design Strategy: The core strategy in designing this compound analogues revolves around modifying its key structural components: the C7-chloro group, the N1-methyl group, and the C5-o-tolyl ring. The goal is to create molecules with potentially improved affinity for specific GABA-A receptor subtypes, which could lead to more selective anxiolytic effects with reduced sedation. nih.gov For instance, replacing the o-tolyl group with other aromatic or heteroaromatic rings can investigate the impact of steric and electronic properties on receptor binding. chemisgroup.us Similarly, variations at the N1 position can influence the compound's metabolic stability and duration of action. researchgate.net

Synthetic Approaches: The synthesis of 1,4-benzodiazepine derivatives is well-documented, often beginning with a substituted 2-aminobenzophenone (B122507), which serves as a crucial precursor. A common method involves the condensation of o-phenylenediamines with β-diketones to form the seven-membered diazepine (B8756704) ring. jyoungpharm.org

A representative synthetic route for novel analogues might start with a modified 2-aminobenzophenone. For example, to create an analogue with a different C5-aryl group, a Suzuki coupling reaction could be employed to introduce various aryl or heteroaryl moieties before the cyclization step. The formation of the diazepine ring can be achieved by reacting the 2-aminobenzophenone intermediate with an amino acid, such as glycine, followed by cyclization. Further modifications, such as alkylation at the N1 position, can be performed in subsequent steps. ub.edu Microwave-assisted synthesis has also been utilized to accelerate intramolecular cyclocondensation reactions, leading to the efficient production of polycyclic benzodiazepine (B76468) derivatives. mdpi.com

Another facile approach involves the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, which, after further chemical transformations like N-methylation and ring-opening reactions, can yield a diverse range of functionalized 1,4-benzodiazepine derivatives. mdpi.com

Structure-Activity Relationships of this compound Analogues

The structure-activity relationship (SAR) for 1,4-benzodiazepines provides a framework for understanding how specific chemical features of this compound and its analogues influence their biological activity. ub.edu Modifications at different positions on the benzodiazepine skeleton can dramatically alter a compound's potency, efficacy, and receptor selectivity. chemisgroup.us

Position 7: The substituent at position 7 is a critical determinant of activity. In this compound, this is a chlorine atom. Generally, an electron-withdrawing group at this position, such as a halogen (Cl, Br) or a nitro group (NO2), is essential for high anxiolytic and anticonvulsant potency. chemisgroup.usub.edumdpi.com Replacing the chlorine with hydrogen or an electron-donating group typically leads to a significant decrease or loss of activity. chemisgroup.us

Positions 6, 8, and 9: Substitutions at these positions on the A-ring are generally unfavorable and tend to reduce the compound's activity. ub.edu

N1-Position: The presence of a small alkyl group, like the methyl group in this compound, can enhance activity. researchgate.net However, larger substituents may decrease potency due to steric hindrance.

C5-Aryl Ring: The nature and substitution pattern of the phenyl ring at position 5 influence the compound's interaction with the GABA-A receptor. For many benzodiazepines, a 2'-halo substituent (e.g., fluoro or chloro) on this phenyl ring can increase potency more effectively than substitutions at other positions of the ring. chemisgroup.us The o-tolyl group in this compound is a less common feature, and replacing it with other substituted phenyl rings or heteroaromatic rings like thienyl or pyridyl can modulate receptor affinity and selectivity. chemisgroup.usfrontiersin.org For example, introducing a 2'-thienyl ring has been shown to be highly potent in some series. chemisgroup.us

Fused Rings: The addition of a triazole or imidazole (B134444) ring fused to the 1,2-position of the diazepine ring, as seen in compounds like alprazolam or midazolam, can significantly increase potency and alter the pharmacological profile. researchgate.netchemisgroup.us

| Position of Modification | Type of Substituent | Impact on Activity | Reference |

|---|---|---|---|

| Position 7 | Electron-withdrawing group (e.g., -Cl, -NO2) | Increases potency; considered essential for significant activity. | ub.edu |

| Position 7 | Electron-donating group (e.g., -CH3, -OH) | Decreases or abolishes activity. | chemisgroup.us |

| Positions 6, 8, 9 | Any substitution | Generally decreases activity. | ub.edu |

| N1-Position | Small alkyl group (e.g., -CH3) | Enhances activity. | researchgate.net |

| C5-Aryl Ring (2'-position) | Halogen (e.g., -F, -Cl) | Increases potency. | chemisgroup.us |

| C5-Aryl Ring | Replacement with heteroaromatic ring (e.g., thienyl, pyridyl) | Modulates potency and receptor selectivity. | chemisgroup.usfrontiersin.org |

Theoretical and Computational Chemistry Studies of Tolufazepam

Quantum Chemical Calculations on Tolufazepam and Analogues

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These ab initio and related methods are crucial for understanding chemical reactivity and molecular properties. For complex molecules like benzodiazepines, these calculations can elucidate electron distribution, electrostatic potential, and orbital energies, which are fundamental to their interaction with biological receptors.

The Self-Consistent Field (SCF) method is a foundational ab initio approach where the core idea is to solve the Schrödinger equation for a single electron moving in the average effective potential created by the nucleus and all other electrons. jmaterenvironsci.comnumberanalytics.com This iterative process is repeated until the solution is consistent with the potential it generates. acs.org The Hartree-Fock (HF) method is the most common type of SCF calculation. numberanalytics.com

While SCF methods provide a valuable starting point, they are based on the independent particle approximation, which assumes each electron moves in an effective potential created by the others and neglects the explicit correlation between the motions of individual electrons. numberanalytics.com This makes SCF a computationally efficient but approximate method. nih.govmdpi.com The results of SCF calculations, such as the molecular orbitals, often serve as the basis for more advanced calculations that incorporate electron correlation. numberanalytics.com

Configuration Interaction (CI) is a post-Hartree-Fock method that provides a more accurate description of the electronic wavefunction by accounting for electron correlation. aip.org The accuracy of CI calculations depends on the completeness of the set of configurations used to expand the wavefunction. aip.org The method improves upon the single-determinant approximation of SCF by including linear combinations of Slater determinants that represent the ground state and various excited electronic states. numberanalytics.com

While Full CI (FCI), which includes all possible electronic configurations, provides the exact solution to the Schrödinger equation within a given basis set, it is computationally prohibitive for all but the smallest molecules. digitellinc.com Therefore, truncated CI methods or selected CI (SCI) approaches are often used. digitellinc.com These methods can significantly reduce computational cost while still capturing the most important electron correlation effects, making them valuable for studying the electronic states of organic molecules. digitellinc.comnih.gov

Coupled Cluster (CC) theory is a highly accurate quantum chemical method for calculating the electronic structure of molecules. numberanalytics.comfrontiersin.org It is often considered a "gold standard" in computational chemistry for its ability to provide results that are very close to experimental values, particularly when higher-level excitations are included, such as in the CCSD(T) method which incorporates single, double, and perturbative triple excitations. numberanalytics.comnih.gov

The CC method constructs the multi-electron wavefunction using an exponential cluster operator acting on the Hartree-Fock reference wavefunction, which allows it to efficiently account for electron correlation. frontiersin.org Despite its accuracy, CC theory is computationally demanding, and its cost increases rapidly with the size of the molecular system. frontiersin.orgresearchgate.net This high cost can limit its routine application to small or medium-sized molecules, although various strategies are being developed to extend its applicability to larger systems. frontiersin.orgresearchgate.net

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry because it offers a favorable balance between accuracy and computational cost. fiveable.me DFT calculates the electronic properties of a system based on its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. ufp.pt This approach has been widely applied to study benzodiazepine (B76468) analogues to optimize their geometries and elucidate their thermodynamic, orbital, and electrostatic potential properties. eurjchem.comeurjchem.com

Studies on benzodiazepines such as lorazepam, alprazolam, diazepam, and oxazepam have utilized DFT methods, often with the B3LYP functional and a split-valence polarized basis set like 6-311G++(d,p), to investigate their structure and reactivity. ufp.pteurjchem.commdpi.com These calculations provide insights into thermodynamic stability, with thermochemical data suggesting lorazepam has high structural stability among certain analogues. upt.ro Furthermore, properties like the dipole moment, which influences drug-receptor interactions, have been calculated, showing lorazepam with a higher value compared to alprazolam and bromazepam, suggesting stronger potential for non-bonded interactions. eurjchem.com The electronic features and relative charge distributions derived from DFT calculations help in understanding how different substituents on the benzodiazepine rings can alter the molecule's electrostatic potential and, consequently, its pharmacological activity. ufp.ptmdpi.com For example, a computational study on the racemization of oxazepam used DFT to determine that a ring-chain tautomerism mechanism is the most likely pathway, a finding with predictive power for the optical stability of other 3-hydroxy-1,4-benzodiazepines like lorazepam. rsc.org

| Compound | Molecular Formula | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Alprazolam | C17H13ClN4 | -1043.61 | -1043.37 | -1043.43 | 4.72 |

| Bromazepam | C14H10BrN3O | -3148.97 | -3148.77 | -3148.82 | 4.71 |

| Diazepam | C16H13ClN2O | -991.00 | -990.79 | -990.84 | 3.85 |

| Flunitrazepam | C16H12FN3O3 | -1085.34 | -1085.12 | -1085.18 | 2.84 |

| Lorazepam | C15H10Cl2N2O2 | -1489.17 | -1488.97 | -1489.02 | 5.82 |

Molecular Dynamics Simulations of this compound-Receptor Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. conicet.gov.ar For drug molecules like this compound and its analogues, MD simulations are invaluable for exploring their interactions with biological targets, such as the γ-aminobutyric acid type A (GABA-A) receptor. conicet.gov.arconicet.gov.ar These simulations model the drug-receptor complex within a simulated physiological environment, allowing researchers to observe binding events, predict the stability of the complex, and identify key amino acid residues involved in the interaction. eurjchem.comconicet.gov.ar

By refining models of the GABA-A receptor in complex with various benzodiazepines, MD simulations provide a detailed description of binding modes. conicet.gov.ar For instance, simulations have been used to study alprazolam derivatives, revealing information about their thermodynamic and dynamic properties that confirm docking results and suggest high stability for certain ligand-receptor complexes. cerradopub.com.br High-resolution structures of the GABA-A receptor in complex with modulators like zolpidem (a positive modulator) and DMCM (a negative modulator) have been analyzed with MD simulations to understand how different drugs acting at the same benzodiazepine site can produce opposing effects. nih.gov These computational studies are crucial for building accurate models of drug-receptor interactions, which can explain the activity of existing drugs and guide the rational design of new ones with improved selectivity and efficacy. conicet.gov.arconicet.gov.ar

Computational Approaches to Conformational Preferences and Energetics

The three-dimensional shape, or conformation, of a drug molecule is critical to its biological activity, as it determines how well the molecule can fit into the binding site of its target receptor. Computational chemistry offers powerful methods for performing conformational analysis, which involves identifying the stable conformations of a molecule and determining their relative energies. scielo.org.mxnih.gov

Molecular mechanics (MM) is a common method used for conformational analysis, particularly for large molecules, as it employs classical physics principles and force fields to calculate energies, making it computationally fast. nih.govnih.gov For benzodiazepine analogues, MM calculations have been used to optimize molecular structures and identify preferred conformations. nih.govnih.gov For higher accuracy, quantum mechanical (QM) methods like DFT can be used to re-optimize the low-energy conformers found by MM and provide more reliable energy values. researchgate.net

Studies on various benzodiazepines have employed these techniques to find stable conformers and understand the energy barriers between them. scielo.org.mxtandfonline.com For example, the conformational analysis of several benzazepine agonists and antagonists was used to identify the most probable receptor-bound conformation, concluding it was a chair conformation with an equatorial phenyl ring. nih.gov Such analyses are essential for developing structure-activity relationships, which link a molecule's conformational properties to its pharmacological effects. nih.govresearchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Theoretical and computational chemistry serve as powerful tools in the modern analysis of molecular structures, providing insights that complement and guide experimental work. For novel or less-studied compounds like this compound, computational methods can predict spectroscopic properties, offering a theoretical fingerprint of the molecule before it is even synthesized or isolated. These predictions are primarily rooted in quantum mechanical calculations, with Density Functional Theory (DFT) being a prominent and widely used method for its balance of accuracy and computational cost. mdpi.comscirp.org Such studies are invaluable for structural elucidation, allowing for the assignment of spectral bands and the understanding of electronic transitions.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Following this, calculations can be performed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Fourier-Transform Infrared (FT-IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. scirp.orgtrdizin.gov.tr While specific computational studies on this compound are not extensively documented in publicly available research, the methodologies applied to other benzodiazepines, such as lorazepam and clonazepam, provide a clear framework for how such an analysis would be conducted. mdpi.comscirp.org

Prediction of ¹H and ¹³C NMR Spectra

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is effective in predicting the magnetic shielding tensors of nuclei in a molecule. The predicted shielding values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm).

For a molecule as complex as this compound, the predicted spectrum would provide valuable information for structural confirmation. For instance, the aromatic protons on the benzodiazepine core and the tolyl group would be expected to appear in distinct regions of the ¹H NMR spectrum. Similarly, the carbon atoms of the carbonyl group, the imine bond, and the various aromatic and aliphatic carbons would each have characteristic predicted ¹³C chemical shifts. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. scirp.org

Below are illustrative tables of predicted NMR data for this compound, based on the types of results generated in computational studies of similar benzodiazepine structures.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: These are example values and not from a published computational study on this compound.)

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (Benzodiazepine Ring) | 7.20 - 7.80 |

| Aromatic Protons (Tolyl Group) | 7.10 - 7.40 |

| Methylene Protons (-CH₂-) | 3.40 - 4.50 |

| Methyl Protons (-CH₃ on Tolyl) | 2.30 - 2.50 |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are example values and not from a published computational study on this compound.)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 175 |

| Imine Carbon (C=N) | 155 - 165 |

| Aromatic Carbons | 120 - 145 |

| Methylene Carbon (-CH₂-) | 45 - 55 |

| Methyl Carbon (-CH₃ on Tolyl) | 20 - 25 |

Prediction of FT-IR Vibrational Frequencies

Computational chemistry can also predict the infrared spectrum of this compound by calculating its normal modes of vibration. Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as stretching, bending, or rocking. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the computational methods and the effects of the solid-state environment which are not always modeled. scirp.org

A predicted FT-IR spectrum for this compound would show characteristic absorption bands. For example, the carbonyl (C=O) stretching vibration is typically a strong band in the region of 1650-1700 cm⁻¹. The C=N stretching of the diazepine (B8756704) ring would also be identifiable, as would the various C-H and C-C stretching and bending modes of the aromatic rings. The vibrations associated with the sulfonyl group (SO₂) would also produce characteristic strong bands. rsc.org

Table 3: Hypothetical Predicted FT-IR Vibrational Frequencies for this compound (Note: These are example values and not from a published computational study on this compound.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1680 |

| C=N Stretch | 1610 |

| Aromatic C=C Stretch | 1450 - 1600 |

| SO₂ Asymmetric Stretch | 1350 |

| SO₂ Symmetric Stretch | 1160 |

| C-H Aromatic Stretch | 3000 - 3100 |

Prediction of UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption band. trdizin.gov.tr

For this compound, the predicted UV-Vis spectrum would likely show absorptions in the UV region, arising from π→π* and n→π* electronic transitions within the aromatic rings and the conjugated system of the benzodiazepine core. These calculations can help in understanding the electronic structure of the molecule and interpreting experimental UV-Vis data.

Table 4: Hypothetical Predicted UV-Vis Absorption Maxima for this compound (Note: These are example values and not from a published computational study on this compound.)

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 230 |

| π → π* | 275 |

常见问题

Q. How can open science practices enhance the reproducibility of this compound research?

Q. Tables for Reference

| Key Characterization Metrics for this compound | Threshold |

|---|---|

| HPLC Purity | ≥98% |

| HRMS Mass Accuracy | ≤3 ppm |

| NMR Signal-to-Noise Ratio | ≥50:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。